1-(Pyridin-2-YL)ethanethiol

Description

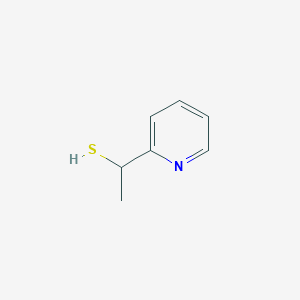

1-(Pyridin-2-YL)ethanethiol (C₇H₉NS) is an organosulfur compound characterized by a pyridine ring substituted at the 2-position with an ethanethiol group. It is a colorless to pale yellow liquid with a sulfurous odor and exhibits solubility in both water and organic solvents due to its polar pyridine moiety and hydrophobic thiol chain . The pyridinyl group imparts weak basicity, as the sulfur atom can act as a proton acceptor.

Properties

CAS No. |

220212-85-1 |

|---|---|

Molecular Formula |

C7H9NS |

Molecular Weight |

139.22 g/mol |

IUPAC Name |

1-pyridin-2-ylethanethiol |

InChI |

InChI=1S/C7H9NS/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3 |

InChI Key |

DXBJXKJWSYXGLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=N1)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Thiols

Ethanethiol (C₂H₅SH)

- Chemical Structure : Lacks the pyridine ring, featuring only a simple aliphatic thiol group.

- Reactivity : Ethanethiol acts as a nucleophile in thiolysis reactions but exhibits inhibitory effects on enzymes like Eat1 at high concentrations (e.g., 80 mM reduces activity to 19.06 U mg⁻¹) .

- Acidity : Higher pKa (~10.6) compared to 1-(pyridin-2-YL)ethanethiol (estimated pKa ~8–9), making it a weaker acid.

- Applications : Primarily used in fuel additives and organic synthesis.

1-(Propylsulfanyl)ethanethiol (C₅H₁₂S₂)

- Chemical Structure : Contains a propylsulfanyl group instead of a pyridinyl substituent.

- Natural Occurrence : Identified in durian pulp as a key odorant, contributing to its distinctive aroma .

- Reactivity: Limited data available, but its branched alkyl chain likely reduces nucleophilicity compared to aromatic thiols.

Butanethiol (C₄H₉SH)

- Steric Effects : Longer alkyl chain may hinder active-site accessibility in catalysis.

Key Research Findings and Functional Comparisons

Thiolysis and Enzymatic Activity

- Ethanethiol : Demonstrates concentration-dependent activity in thiolysis (40.04 U mg⁻¹ at 5 mM vs. 19.06 U mg⁻¹ at 80 mM) due to enzyme inhibition .

Data Table: Comparative Properties of Selected Thiols

| Property | This compound | Ethanethiol | 1-(Propylsulfanyl)ethanethiol |

|---|---|---|---|

| Molecular Formula | C₇H₉NS | C₂H₅S | C₅H₁₂S₂ |

| Solubility in Water | Soluble | Slightly soluble | Insoluble |

| Odor | Sulfurous | Pungent | Not reported (durian-derived) |

| pKa (estimated) | 8–9 | 10.6 | N/A |

| Enzymatic Inhibition | Not studied | Inhibits Eat1 | Not studied |

| Key Applications | Organic synthesis, ligands | Fuel additive | Natural product odorant |

Structural and Functional Insights

- Electronic Effects : The pyridine ring in this compound withdraws electron density, increasing thiol acidity and reactivity relative to aliphatic analogs.

- Steric and Coordination Effects : The planar pyridine moiety may reduce steric hindrance in catalytic processes compared to bulkier thiols like butanethiol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.